
(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural features, including an isothiocyanate group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene typically involves multiple steps, starting from simpler precursors. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
(1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a chiral derivatizing agent for the enantioseparation of racemic amino acids.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,4aS,10aR)-7-Isopropyl-1-isothiocyanato-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . This reactivity underlies its potential therapeutic effects and utility as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
- (1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine
- (1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-6-sulfo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Uniqueness
This functional group allows for specific interactions with biomolecules, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
CAS No. |
784213-51-0 |
|---|---|
Molecular Formula |
C20H27NS |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(1R,4aS,10aR)-1-isothiocyanato-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C20H27NS/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(17,3)10-5-11-20(18,4)21-13-22/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20-/m1/s1 |
InChI Key |
LKPKIJGOKZTHAA-VAMGGRTRSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)N=C=S)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


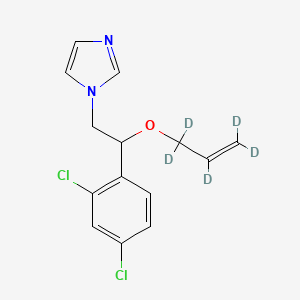
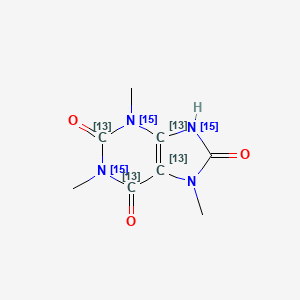
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
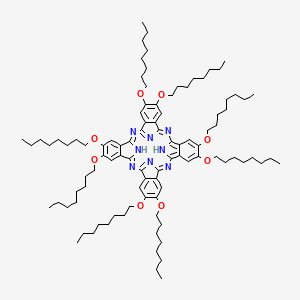
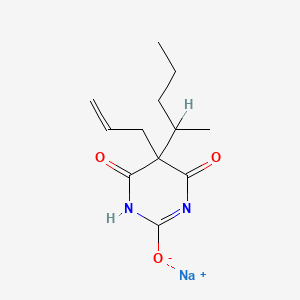
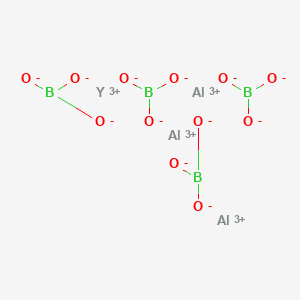



![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

